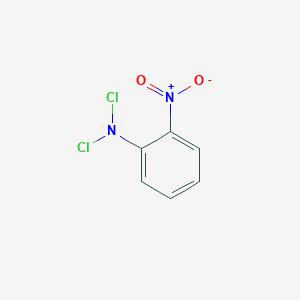

N,N-dichloro-2-nitroaniline

Description

Contextualization of N,N-dichloro-2-nitroaniline within Substituted Nitroanilines and Halogenated Anilines Research

Substituted nitroanilines are a critical class of organic compounds that serve as important intermediates in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals. google.com The presence of both a nitro group (-NO2) and an amino group (-NH2) on the aniline (B41778) ring imparts unique reactivity to these molecules. The nitro group is strongly electron-withdrawing, which influences the electronic properties of the aromatic ring and the reactivity of the amino group.

Halogenated anilines, compounds where one or more hydrogen atoms on the aniline ring are replaced by halogens, are also of great industrial and academic importance. acs.orgwikipedia.org The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of the parent aniline molecule. For instance, halogenation can enhance the lipophilicity and metabolic stability of a compound, which is often a desirable feature in the design of new drugs and agrochemicals.

This compound is a specific example of a halogenated nitroaniline, where two chlorine atoms are attached to the nitrogen of the amino group, and a nitro group is present at the ortho position of the benzene (B151609) ring. This particular substitution pattern makes it a subject of interest for studying the interplay of electronic and steric effects on the molecule's reactivity and potential applications. Research into related compounds, such as 2,6-dichloro-4-nitroaniline (B1670479) and 4,5-dichloro-2-nitroaniline (B146558), highlights the diverse applications of dichlorinated nitroanilines as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. solubilityofthings.combiosynth.comfishersci.co.uk

Significance of this compound in Modern Synthetic Methodologies

The unique structural features of this compound make it a valuable reagent in modern organic synthesis. The N,N-dichloroamino group can act as a source of electrophilic chlorine, participating in various chemical transformations.

Substituted nitroanilines, in general, are versatile starting materials. For example, they can undergo reductive cyclization in the presence of aldehydes to form benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. organic-chemistry.org The synthesis of N-substituted-2-nitroanilines can be achieved through the reaction of 2-chloronitrobenzene with substituted amines. researchgate.net

Furthermore, the selective hydrogenation of halogenated nitroaromatics is a key transformation in organic synthesis, providing access to haloanilines which are important building blocks. acs.orgresearchgate.net The development of efficient catalysts for this reaction is an active area of research. researchgate.net

While specific research detailing the extensive use of this compound in modern synthetic methodologies is not broadly available in the provided search results, the reactivity of the closely related N-chloro and N-bromo compounds suggests its potential as a reagent for halogenation and amination reactions. The presence of the ortho-nitro group can also direct the regioselectivity of certain reactions.

Historical Development and Evolution of Research on this compound and Analogues

The study of nitroaniline chemistry dates back to the mid-19th century, with the development of nitration techniques for aromatic compounds. The industrial importance of nitroanilines as precursors to dyes and other chemicals drove early research in this area.

The systematic incorporation of multiple halogen substituents into nitroaniline structures represents a more recent advancement, spurred by the demand for specialized intermediates with enhanced properties for pharmaceutical and agrochemical applications. The synthesis of various dichloroaniline isomers has been a focus of research, with methods evolving to improve yield, selectivity, and environmental safety. wikipedia.org For instance, historical methods for preparing nitroanilines often involved harsh conditions, such as the use of mixed acids (concentrated nitric and sulfuric acid). google.com More modern approaches aim for milder reaction conditions and reduced waste. google.com

The development of synthetic routes to specific isomers, such as 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene, showcases the progress in controlling regioselectivity in substitution reactions on the benzene ring. google.com Research on the properties and applications of various dichloro-nitroaniline isomers, such as 2,5-dichloro-4-nitroaniline (B1582098) and 2,6-dichloro-4-nitroaniline, has contributed to a broader understanding of this class of compounds. solubilityofthings.com The evolution of analytical techniques has also played a crucial role in characterizing these compounds and their reaction products. nih.gov

While the specific historical timeline for this compound is not explicitly detailed in the provided results, the general trend in the research of halogenated nitroanilines points towards a continuous effort to develop more efficient synthetic methods and to explore the unique reactivity and potential applications of these versatile chemical building blocks.

Structure

3D Structure

Properties

CAS No. |

59483-70-4 |

|---|---|

Molecular Formula |

C6H4Cl2N2O2 |

Molecular Weight |

207.01 g/mol |

IUPAC Name |

N,N-dichloro-2-nitroaniline |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-9(8)5-3-1-2-4-6(5)10(11)12/h1-4H |

InChI Key |

BSUFVRGLMWXUDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N(Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of N,n Dichloro 2 Nitroaniline

Electron Transfer Pathways and Redox Chemistry

The chemical behavior of N,N-dichloro-2-nitroaniline is significantly influenced by the presence of the nitro group on the aromatic ring, which imparts distinct redox properties to the molecule. The study of its electron transfer pathways is crucial for understanding its reactivity, stability, and potential to generate reactive intermediates.

The electrochemistry of nitroaromatic compounds is well-documented and provides a framework for understanding the behavior of this compound. The primary electrochemical process for these compounds is the reduction of the nitro group. researchgate.netbohrium.com This reduction typically occurs in a stepwise manner through a series of electron-transfer reactions. dtic.mil

| Electrochemical Step | Description | Intermediate/Product | Controlling Factors |

|---|---|---|---|

| One-Electron Reduction | Initial reversible transfer of a single electron to the nitro group. | Nitro Radical Anion (Ar-NO₂•⁻) | Redox potential, solvent, substituents |

| Further Reduction | Subsequent electron and proton transfer steps. | Nitroso (Ar-NO), Hydroxylamine (Ar-NHOH), and Amine (Ar-NH₂) species | pH, availability of protons |

Following the initial one-electron reduction that generates a nitro radical anion, the potential for radical pair formation arises. A radical pair consists of two separate radical species whose electron spins are correlated. Such pairs can be generated from either a singlet or triplet precursor state following a light-induced or chemical electron transfer event. nih.gov

Nucleophilic and Electrophilic Reactivity of this compound Derived Structures

The N,N-dichloroamino group (-NCl₂) attached to the nitro-substituted benzene (B151609) ring is a highly reactive functional group. The chlorine atoms render the nitrogen atom electrophilic, making it susceptible to attack by nucleophiles and enabling it to participate in a variety of synthetic transformations.

Compounds structurally similar to this compound, such as N,N-dichloro-o-nitrobenzenesulfonamide (2-NsNCl₂), are effective sources of electrophilic nitrogen for direct diamination reactions of olefins, such as α,β-unsaturated ketones, without the need for metal catalysts. nih.govacs.orgacs.org This reactivity is directly attributable to the N,N-dichloro moiety activated by the electron-withdrawing ortho-nitro group. It is therefore highly probable that this compound exhibits similar reactivity, acting as an electrophilic nitrogen transfer agent.

In these reactions, the N,N-dichloroamine serves as the initial electrophile, adding across the double bond of the substrate. This type of reaction is convenient to perform and can proceed without the protection of inert gases, showcasing its potential utility in organic synthesis. acs.org

The diamination reactions involving N,N-dichloro-o-nitrobenzenesulfonamide and α,β-unsaturated ketones proceed through a proposed [2+3] cyclization mechanism. nih.govacs.org This mechanistic hypothesis explains the formation of the observed imidazoline (B1206853) products. acs.org Given the structural and electronic similarities, a derivative of this compound would be expected to follow a similar reaction pathway. The process involves the initial electrophilic attack of the dichloramine on the enone, followed by an intramolecular cyclization and subsequent rearrangements to yield the final heterocyclic product. The temperature and presence of additives like molecular sieves can play a key role in controlling the product distribution. acs.orgacs.org

| Substrate (Enone) | Nitrogen Source | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Chalcone | 2-NsNCl₂ / Acetonitrile | Room Temperature, Molecular Sieves | Imidazoline derivative | acs.org |

| Benzalacetone | 2-NsNCl₂ / Acetonitrile | Room Temperature | Imidazoline derivative | acs.org |

Intramolecular Rearrangements and Molecular Transformations

N,N-dichloroamines are known to undergo intramolecular rearrangements, particularly under mild conditions. One such relevant transformation is the Stieglitz rearrangement. This rearrangement has been observed for N,N-dichloro-β,β-disubstituted taurines in aqueous environments, where an alkyl group migrates from a carbon atom to the electrophilic nitrogen atom with the concurrent loss of a chloride ion. researchgate.net

This type of rearrangement is plausible for this compound under specific conditions, potentially leading to the formation of new molecular structures. The reaction is driven by the formation of a nitrenium ion intermediate or a concerted migration. The specific products would depend on the reaction conditions and the migratory aptitude of the substituents on the aniline (B41778) ring. Such transformations highlight the complex chemical reactivity inherent in the N,N-dichloroamino functionality.

Acid-Catalyzed Nitramine Rearrangement Mechanisms in Nitroanilines

In the case of nitroanilines, acid-catalyzed rearrangements have also been observed. For instance, some 2-nitroanilines undergo rearrangement in concentrated sulfuric acid, which is believed to proceed through protonation at the 2-position followed by a rate-determining migration of the nitro group. rsc.org Studies on the acid-catalyzed rearrangement of N-nitroaniline suggest an intramolecular mechanism. Given the presence of both N-chloro and nitro functionalities in this compound, it is plausible that this compound could undergo complex acid-catalyzed rearrangements, potentially involving both intramolecular and intermolecular pathways. The specific mechanism would likely be influenced by the nature of the acid catalyst and the reaction conditions.

The table below summarizes key aspects of related acid-catalyzed rearrangements, offering a comparative framework for understanding the potential reactivity of this compound.

| Compound Family | Key Mechanistic Features | Typical Products | Reference |

| N-Chloroanilines | Acid-catalyzed, can be intermolecular. | Mixture of o- and p-chloroanilines, and dichloroanilines. | |

| N-Nitroanilines | Can be intramolecular. | Exclusively ortho-substituted product in some cases. | |

| 2-Nitroanilines | Protonation followed by migration of the nitro group. | Products derived from 1,3-migration of the nitro group. | rsc.org |

Intramolecular Oxygen Transfer Processes within Protonated Nitroanilines

Intramolecular oxygen transfer from a nitro group to other parts of a molecule is a known phenomenon, particularly in the gas phase upon collisional activation of protonated species. nih.gov Studies on protonated N-alkyl-2-nitroanilines have shown that they undergo unusual oxidation reactions of the alkyl side chain. nih.gov This process involves a shift of the proton to the nitro group, leading to the intramolecular oxidation of the N-alkyl chain and a concurrent reduction of the nitro group. nih.gov

The following table outlines the general steps observed in the intramolecular oxygen transfer for protonated N-alkyl-2-nitroanilines, which may serve as a model for predicting the behavior of this compound.

| Step | Description | Key Intermediate | Reference |

| 1. Protonation | Initial protonation of the molecule, with the possibility of the proton shifting to the nitro group. | O-protonated species | nih.gov |

| 2. Oxygen Transfer | Intramolecular transfer of an oxygen atom from the nitro group to another part of the molecule (e.g., an alkyl chain). | - | nih.gov |

| 3. Fragmentation | Elimination of small molecules following the oxygen transfer. | - | nih.gov |

Reaction Kinetics and Catalytic Studies

Kinetic and catalytic studies provide crucial information about the reactivity of a compound and the potential to control its transformations. While specific data for this compound is scarce, examining related systems offers a glimpse into its potential behavior.

Kinetic Analysis of N-halo Oxidants with Nitroanilines

The kinetics of reactions involving N-halo compounds as oxidants have been studied with various substrates. For instance, the oxidation of aniline, p-aminobenzoic acid, and p-nitroaniline by 2,6-dichloroquinone-4-chloro-imide has been investigated. researchgate.net These reactions were found to be first order in both the oxidant and the substrate. researchgate.net The reaction rate can be influenced by factors such as pH. researchgate.net

In the context of this compound, it could potentially act as an N-halo oxidant itself, or it could be a substrate for other oxidizing agents. The kinetics of such reactions would be influenced by the electronic effects of the nitro and chloro substituents on the aromatic ring. The electron-withdrawing nature of these groups would affect the reactivity of the N-chloro bonds and the susceptibility of the aromatic ring to oxidative attack. Studies on the reactions of chloramine (B81541) disinfectants have shown that the reactivity of N-chloro compounds decreases with increasing chlorine substitution. nih.gov

Below is a table summarizing kinetic findings for the oxidation of related aniline derivatives.

| Substrate | Oxidant | Kinetic Order | Reference |

| Aniline | 2,6-dichloroquinone-4-chloro-imide | First order in oxidant and substrate | researchgate.net |

| p-Aminobenzoic acid | 2,6-dichloroquinone-4-chloro-imide | First order in oxidant and substrate | researchgate.net |

| p-Nitroaniline | 2,6-dichloroquinone-4-chloro-imide | First order in oxidant and substrate | researchgate.net |

| Monochloramine | Hydrogen peroxide | First order in both reactants | nih.gov |

| Dichloramine | Hydrogen peroxide | - | nih.gov |

Catalysis in Derivative Formation from Nitroanilines

The synthesis of nitroaniline derivatives often involves catalytic processes. For example, the preparation of nitroaniline derivatives can be achieved by reacting an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base and a metallic catalyst, such as a copper catalyst, which can significantly increase the yield. google.com Catalytic hydrogenation is another important process, for instance, the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline can be mediated by catalysts like γ-Mo2N. acs.org

The table below provides examples of catalytic systems used in the synthesis of nitroaniline derivatives.

| Reaction Type | Catalyst | Substrate Example | Product Example | Reference |

| Amination | Copper catalyst | Aromatic nitro compound | Nitroaniline derivative | google.com |

| Hydrogenation | γ-Mo2N | p-Chloronitrobenzene | p-Chloroaniline | acs.org |

| N-Alkylation | Ferric perchlorate (B79767) on SiO2 | Aromatic amines | Alkylated amines | researchgate.net |

| C-N Coupling | Palladium catalysts | 2-Haloanilines | Quinazolin-4(3H)-ones | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dichloro 2 Nitroaniline and Analogues

Vibrational Spectroscopy Applications in Nitroaniline Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the molecular vibrations of nitroaniline derivatives.

FTIR spectroscopy is instrumental in identifying the key functional groups within nitroaniline compounds by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

In the analysis of nitroanilines, distinct vibrational modes are observed. The N-H stretching vibrations of the amino group in primary aromatic amines typically appear in the 3300-3500 cm⁻¹ region. For instance, in 4-nitroaniline, asymmetric and symmetric N-H stretching vibrations are observed around 3540 cm⁻¹ and 3434 cm⁻¹, respectively. jchps.com For p-nitroaniline, these bands are seen in the range of 3350-3478 cm⁻¹. researchgate.net The scissoring mode of the NH₂ group is identified at 1628 cm⁻¹. researchgate.net

The nitro group (-NO₂) exhibits strong, characteristic absorption bands. The asymmetric stretching vibration of the nitro group is typically found around 1580 cm⁻¹ in FTIR spectra, while the symmetric stretching vibration appears near 1320 cm⁻¹. jchps.com In p-nitroaniline, these are observed at 1507 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). researchgate.net

The carbon-carbon stretching vibrations within the benzene (B151609) ring generally occur in the 1200-1650 cm⁻¹ range. jchps.com In 4-nitroaniline, these C-C stretching bands are observed at 1528, 1420, and 1330 cm⁻¹. jchps.com C-H in-plane bending vibrations are typically found between 1000 and 1300 cm⁻¹, while out-of-plane bending vibrations are observed in the 667-900 cm⁻¹ region. researchgate.net

For 5-chloro-2-nitroaniline (B48662), intermolecular hydrogen bonding between the amino group's hydrogen and the nitro group's oxygen (N-H…O) has been identified. researchgate.net The C-N stretching vibrations are also identifiable within the spectra. researchgate.net

A summary of characteristic FTIR peaks for nitroaniline analogues is presented in the table below.

| Vibrational Mode | 4-Nitroaniline (cm⁻¹) jchps.com | p-Nitroaniline (cm⁻¹) researchgate.net | 5-chloro-2-nitroaniline (cm⁻¹) researchgate.net |

| N-H Asymmetric Stretch | 3540 | 3362-3482 | - |

| N-H Symmetric Stretch | 3434 | 3350-3478 | - |

| N-H Scissoring | - | 1630 | 1628 |

| C=C Stretch (Aromatic) | 1528, 1420, 1330 | - | - |

| NO₂ Asymmetric Stretch | 1580 | 1506 | - |

| NO₂ Symmetric Stretch | 1320 | 1344 | - |

| C-N Stretch | 1265, 1270 | - | 1256 |

| N-H Out of plane bend | - | - | 801 |

| C-H In-plane bend | - | - | 1300-1000 |

| C-H Out of plane bend | - | - | 900-667 |

| N-H Rocking | - | - | 921 |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of 4-nitroaniline, the asymmetric and symmetric stretching vibrations of the nitro group are observed at 1583 cm⁻¹ and 1318 cm⁻¹, respectively. jchps.com The N-H symmetric stretching mode appears at 3436 cm⁻¹. jchps.com

For 4-chloro-2-nitroaniline, the C-N stretching vibration is identified at 1256 cm⁻¹, and the N-H out-of-plane bending vibrations are found at 838 cm⁻¹ and 812 cm⁻¹. researchgate.net The presence of the C-Cl group is confirmed by characteristic bands at 584 cm⁻¹ and 318 cm⁻¹. researchgate.net

Key Raman shifts for nitroaniline analogues are summarized below.

| Vibrational Mode | 4-Nitroaniline (cm⁻¹) jchps.com | 4-chloro-2-nitroaniline (cm⁻¹) researchgate.net |

| N-H Symmetric Stretch | 3436 | - |

| C=C Stretch (Aromatic) | 1577, 1530, 1473, 1328 | - |

| NO₂ Asymmetric Stretch | 1583 | - |

| NO₂ Symmetric Stretch | 1318 | - |

| C-N Stretch | 1261, 1273 | 1256 |

| N-H Out of plane bend | - | 838, 812 |

| C-Cl Stretch | - | 584, 318 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 2-nitroaniline (B44862), the aromatic protons typically resonate in the region of 6.5-8.5 ppm. hopemaxchem.com The amino (-NH₂) protons usually appear as a broad singlet between 4-6 ppm. hopemaxchem.com

For 2-nitroaniline in CDCl₃, specific shifts have been reported at δ 8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), and 5.98 (s, 2H, -NH₂). rsc.org Another study reports shifts at 8.097, 7.349, 6.823, and 6.688 ppm for the aromatic protons and 6.1 ppm for the amino protons in the same solvent. chemicalbook.com

The chemical shifts for various nitroaniline analogues are presented below.

| Compound | Solvent | Aromatic Proton Chemical Shifts (δ, ppm) | Amino Proton Chemical Shift (δ, ppm) | Reference |

| 2-Nitroaniline | CDCl₃ | 8.12 (d), 7.36 (t), 6.81 (d), 6.70 (t) | 5.98 (s) | rsc.org |

| 2-Nitroaniline | CDCl₃ | 8.097, 7.349, 6.823, 6.688 | 6.1 | chemicalbook.com |

| 3-Nitroaniline | CDCl₃ | 7.58 (dd), 7.49 (t), 7.27 (t), 6.95 (dd) | 4.00 (s) | rsc.org |

| 4-Nitroaniline | DMSO | 7.93 (d) | 6.71 (br) | rsc.org |

| 4-Nitroaniline | Acetone | 8.02 (d) | 5.97 | chemicalbook.com |

| 4-Chloro-2-nitroaniline | DMSO-d₆ | 7.946, 7.55, 7.081 | 7.434 | chemicalbook.com |

| 5-Chloro-2-nitroaniline | CDCl₃ | - | - | chemicalbook.com |

| 2-Methyl-3-nitroaniline | DMSO | 7.07 (t), 6.93 (d), 6.88 (d) | 5.54 (s) | rsc.org |

| 4-Methyl-3-nitroaniline | DMSO | 7.15 (d), 7.09 (d), 6.80 (dd) | 5.55 (s) | rsc.org |

| 2-Methyl-5-nitroaniline | DMSO | 7.79 (d), 7.56 (dd), 7.25 (d) | - | rsc.org |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For 2-nitroaniline, the carbon chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.

In DMSO, the ¹³C NMR spectrum of 2-nitroaniline hydrochloride shows distinct signals for the aromatic carbons. chemicalbook.com For the parent 2-nitroaniline, ¹³C NMR data is also available. chemicalbook.com

The chemical shifts for various nitroaniline analogues are summarized in the following table.

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) | Reference |

| 3-Nitroaniline | CDCl₃ | 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 | rsc.org |

| 4-Nitroaniline | DMSO | 155.76, 135.65, 126.46, 112.42 | rsc.org |

| 2-Methyl-3-nitroaniline | DMSO | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 | rsc.org |

| 4-Methyl-3-nitroaniline | DMSO | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 | rsc.org |

| 2-Chloro-5-nitroaniline | - | - | nih.gov |

While direct experimental data on the application of advanced NMR techniques specifically for N,N-dichloro-2-nitroaniline is limited in the provided search results, the utility of such techniques for analogous and more complex heterocyclic structures is well-documented. ipb.ptresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing single-bond and multiple-bond correlations between protons and carbons, respectively. ipb.pt These methods would be essential for unambiguously assigning all proton and carbon signals in this compound and for confirming the connectivity within the molecule.

Furthermore, advanced NMR techniques can provide insights into dynamic processes and intermolecular interactions. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the spatial proximity of different protons, which can be crucial for conformational analysis. ipb.pt In cases of complex reaction mechanisms or the study of transient intermediates involving this compound, these advanced 2D NMR techniques would be indispensable for a complete structural and mechanistic understanding. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C₆H₄Cl₂N₂O₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 207 g/mol , exhibiting a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). wpmucdn.com

For dichlorinated nitroanilines, the fragmentation is expected to be influenced by the stable aromatic ring and the nature of the substituents. libretexts.org The mass spectrum of 2,6-dichloro-4-nitroaniline (B1670479) shows a prominent molecular ion peak, and its fragmentation includes losses related to the chloro and nitro substituents. nist.govmassbank.eu In the case of this compound, initial fragmentation would likely involve the homolytic cleavage of the N-Cl bond to lose a chlorine radical (Cl·, 35 or 37 Da), which is a common pathway for N-chloro compounds. Subsequent fragmentation could involve the loss of the second chlorine atom, the nitro group, or rearrangement processes.

Table 1: Mass Spectrometry Data for this compound Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Peaks (m/z) | Source |

|---|---|---|---|---|

| 4,5-Dichloro-2-nitroaniline (B146558) | C₆H₄Cl₂N₂O₂ | 207.01 | Molecular Ion (M⁺) at 206 | nih.gov |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | [M-H]⁻ at 205; fragments at 175, 172, 169 | massbank.eu |

| 2,4-Dichloro-6-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | Data available but specific peaks not listed in snippets | nist.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound. However, the analysis of crystal structures of analogous compounds, such as 2,6-dichloro-4-nitroaniline and N-(2,4-dichlorobenzyl)-4-nitroaniline, can be used to predict its solid-state conformation. wikipedia.orgresearchgate.net

In the crystal structure of 2,6-dichloro-4-nitroaniline, both the amino and nitro groups are slightly rotated out of the plane of the benzene ring by approximately 7°. rsc.org This deviation from planarity is a common feature in sterically hindered ortho-substituted nitrobenzenes. The C-N(amino) bond length is reported as 1.358 Å and the C-N(nitro) as 1.466 Å. rsc.org For this compound, steric hindrance between the bulky N,N-dichloroamino group and the adjacent nitro group would likely force a significant rotation of both substituents out of the aromatic plane to minimize steric strain.

Intermolecular interactions play a crucial role in stabilizing the crystal lattice. In many nitroaniline analogues, hydrogen bonds of the N-H···O type are significant. researchgate.net However, in this compound, the absence of amino protons precludes classical hydrogen bonding. Instead, intermolecular interactions would likely be dominated by weaker C-H···O contacts and halogen bonding (N-Cl···O or Cl···Cl interactions), along with π–π stacking of the aromatic rings. nih.gov

Table 2: Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Dihedral Angles | Source |

|---|---|---|---|---|

| 2,6-Dichloro-4-nitroaniline | Monoclinic | P2₁/c | Amino and nitro groups rotated ~7° from the aromatic plane | rsc.org |

| N-(2,4-dichlorobenzyl)-4-nitroaniline | Monoclinic | P12₁/c1 | Nitro group is nearly co-planar with its benzene ring (3.7°) | researchgate.net |

| 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Not specified | Not specified | Dihedral angle between benzene and thiophene (B33073) rings is 9.7° | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π). sciencepublishinggroup.com The spectrum of nitroanilines is characterized by intense absorption bands resulting from π→π transitions, often with a significant intramolecular charge-transfer (ICT) character. ulisboa.pt

In typical nitroanilines, the amino group (-NH₂) acts as an electron-donating group (donor) and the nitro group (-NO₂) as an electron-withdrawing group (acceptor). This "push-pull" system facilitates an ICT from the amino group and the benzene ring to the nitro group upon photoexcitation, resulting in a strong absorption band at a relatively long wavelength. chemrxiv.org For instance, 2-nitroaniline exhibits an absorption maximum that can be observed during its reduction. researchgate.net

The N,N-dichloroamino group in this compound is expected to alter the electronic properties significantly compared to a standard amino group. The high electronegativity of the chlorine atoms reduces the electron-donating ability of the nitrogen lone pair, making the NCl₂ group electron-withdrawing. With both the NCl₂ and NO₂ groups acting as electron-withdrawing substituents, the typical "push-pull" charge-transfer transition is disrupted. This would likely lead to a hypsochromic shift (blue shift) of the main absorption band to a shorter wavelength compared to 2-nitroaniline.

The polarity of the solvent can also influence the position of the absorption maxima (solvatochromism). For molecules with significant charge transfer in the excited state, polar solvents tend to stabilize the excited state more than the ground state, leading to a bathochromic shift (red shift). sciencepublishinggroup.comresearchgate.net While the ICT in this compound is expected to be less pronounced, solvent effects would still be present, influencing the π→π* and n→π* transitions of the nitro and dichloramino chromophores.

Table 3: UV-Vis Absorption Data for Nitroaniline Analogues

| Compound | Solvent | λmax (nm) | Transition Type | Source |

|---|---|---|---|---|

| p-Nitroaniline | Water | 380 | π→π* with ICT | sciencepublishinggroup.com |

| p-Nitroaniline | Cyclohexane | 320 | π→π* with ICT | sciencepublishinggroup.com |

| 2-Nitroaniline | Aqueous solution | ~410 (initial) | π→π* | researchgate.net |

| Various Thiophene Dyes | Methanol | 486 - 502 | Not specified | biointerfaceresearch.com |

| Various Thiophene Dyes | DMF | 626 - 654 | Not specified | biointerfaceresearch.com |

Computational and Theoretical Chemistry of N,n Dichloro 2 Nitroaniline and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the electronic structure and reactivity of aromatic compounds like N,N-dichloro-2-nitroaniline. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for studying complex molecules.

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), can predict key geometric parameters. nih.gov

The presence of the bulky N,N-dichloroamino (-NCl2) and nitro (-NO2) groups adjacent to each other on the benzene (B151609) ring induces significant steric strain. This strain influences the planarity of the molecule. The amino and nitro groups are often twisted out of the plane of the aromatic ring. nih.gov DFT calculations can precisely quantify these torsional or dihedral angles. For instance, in related 2-nitroaniline (B44862) derivatives, the amino and nitro groups exhibit twist angles with respect to the benzene ring plane. nih.govresearchgate.net The geometry around the nitrogen atom of the dichloroamino group is also of interest, with calculations determining its degree of pyramidalization. nih.gov

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would primarily involve the rotation around the C-N bonds. By calculating the energy of the molecule as a function of these rotations, a potential energy surface can be mapped to identify the lowest energy conformers and the energy barriers between them.

Table 1: Typical Geometric Parameters for Substituted Nitroanilines Calculated by DFT This table presents representative data for related nitroaniline structures to illustrate typical computational outputs.

| Parameter | Typical Calculated Value | Reference Moiety |

|---|---|---|

| C-N (amino) Bond Length | 1.35 - 1.40 Å | 5-Methyl-2-nitroaniline nih.gov |

| C-N (nitro) Bond Length | 1.45 - 1.49 Å | 2-Nitroaniline Derivatives researchgate.net |

| N-O (nitro) Bond Length | 1.23 - 1.25 Å | 5-Methyl-2-nitroaniline nih.gov |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | 2-Nitroaniline Derivatives researchgate.net |

| Amino Group Twist Angle | 5 - 10° | 5-Methyl-2-nitroaniline nih.gov |

Theoretical vibrational frequency calculations are crucial for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequencies are calculated using DFT methods. These calculations produce a set of normal modes, each with a corresponding frequency and intensity. sphinxsai.com

For this compound, specific vibrational modes can be predicted:

N-Cl Vibrations: The stretching and bending modes of the N-Cl bonds are characteristic.

NO2 Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are typically strong in the IR spectrum. ajeee.co.in

Aromatic Ring Vibrations: C-H and C-C stretching and bending modes provide information about the substitution pattern of the benzene ring. ajeee.co.in

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. sphinxsai.com Potential Energy Distribution (PED) analysis is also performed to provide a quantitative assignment of vibrational modes to specific internal coordinates (stretches, bends, torsions). researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for Dichloronitroaniline Derivatives (B3LYP/6-311++G(d,p)) This table shows typical frequency ranges for key functional groups based on computational studies of similar molecules.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| NH₂ Asymmetric Stretching | ~3597 | 2,6-dichloro-4-nitroaniline (B1670479) ajeee.co.in |

| NH₂ Symmetric Stretching | ~3740 | 2,6-dichloro-4-nitroaniline ajeee.co.in |

| NO₂ Asymmetric Stretching | 1500 - 1525 | 2-chloro-4-nitroaniline (B86195) sphinxsai.com |

| NO₂ Symmetric Stretching | 1310 - 1355 | 2,6-dichloro-4-nitroaniline ajeee.co.in |

| NH₂ Scissoring | 1615 - 1650 | 2,6-dichloro-4-nitroaniline ajeee.co.in |

Computational chemistry provides reliable methods for predicting NMR spectroscopic parameters. The gauge-independent atomic orbital (GIAO) method, coupled with DFT, is a standard approach for calculating nuclear magnetic shielding tensors. dergipark.org.tr These tensors are then used to determine the isotropic shielding values, which are converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, this methodology can predict ¹³C and ¹H chemical shifts. The predicted shifts are sensitive to the molecular geometry and the electronic environment of each nucleus. The electron-withdrawing effects of the nitro and dichloroamino groups, as well as steric interactions, will significantly influence the chemical shifts of the aromatic protons and carbons. Comparing these predicted spectra with experimental data can be a powerful tool for structure verification. nih.govnih.gov

Table 3: Hypothetical ¹³C NMR Chemical Shift Predictions for an Aromatic Ring in a Dichloronitroaniline Derivative This table illustrates the type of data generated from DFT-based NMR predictions for a substituted benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| C-NCl₂ | 145 - 150 | Deshielded by attachment to electronegative N |

| C-NO₂ | 148 - 153 | Deshielded by strongly electron-withdrawing NO₂ group |

| C (ortho to NO₂) | 120 - 125 | Influenced by NO₂ and adjacent Cl |

| C (ortho to NCl₂) | 118 - 123 | Influenced by NCl₂ and adjacent substituent |

| C (meta to NO₂) | 130 - 135 | Less direct electronic influence |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is indispensable for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the PES. nih.gov Locating and characterizing the TS is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy barrier.

For reactions involving this compound, such as electrophilic substitution on the aromatic ring or reactions at the N-Cl bonds, computational methods can be used to:

Propose a reaction pathway: Define a coordinate that describes the transformation from reactants to products.

Locate the transition state: Use algorithms to find the saddle point along this pathway.

Verify the transition state: A frequency calculation must confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed, providing key thermodynamic and kinetic information about the process. nih.gov

The N-Cl bonds in this compound are potential sites of chemical reactivity. The cleavage of these bonds can proceed through two primary mechanisms: homolytic and heterolytic fission. chemistrysteps.com

Homolytic Cleavage: The N-Cl bond breaks symmetrically, with each atom retaining one of the bonding electrons. This process generates a nitrogen-centered radical (Ar-N(Cl)•) and a chlorine radical (Cl•). chemistrysteps.com The feasibility of this pathway can be assessed by calculating the bond dissociation energy (BDE) of the N-Cl bond.

Heterolytic Cleavage: The N-Cl bond breaks asymmetrically. Given chlorine's higher electronegativity, this would typically involve the chlorine atom taking both bonding electrons, resulting in a nitrenium ion (Ar-N(Cl)⁺) and a chloride ion (Cl⁻). chemistrysteps.com

DFT calculations can be used to model both pathways. nih.gov By calculating the potential energy surfaces for the stretching of the N-Cl bond in different environments (e.g., gas phase vs. polar solvent), the relative energies of the homolytic and heterolytic products can be determined. The choice of pathway is often heavily influenced by the solvent, with polar solvents tending to stabilize the charged species formed during heterolysis. nih.gov Computational analysis can thus predict whether reactions involving this compound are more likely to proceed through radical or ionic intermediates.

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for understanding and predicting the electronic properties and chemical reactivity of molecules. taylorandfrancis.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. nih.gov

In nitroaniline derivatives, the presence of an electron-donating group (the amino group) and an electron-accepting group (the nitro group) creates a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. jchps.comnih.gov A smaller HOMO-LUMO gap generally corresponds to a greater ease of ICT, making the molecule more polarizable and reactive. nih.gov

Computational studies, typically using Density Functional Theory (DFT) methods like B3LYP, are employed to calculate the energies of these frontier orbitals. nih.govresearchgate.net For instance, analysis of 2-nitroaniline (2NA) and its derivative 4-methoxy-2-nitroaniline (B140478) (4M2N) shows how substituents can tune the electronic properties. The introduction of a methoxy (B1213986) group in the para position of 2NA affects the energy gap and hyperpolarizability. nih.gov The HOMO is generally located over the amino group and the benzene ring, while the LUMO is concentrated on the nitro group, which visually confirms the charge transfer character of the HOMO→LUMO transition. researchgate.net

The HOMO-LUMO gap is a key descriptor of chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, molecules with small energy gaps are considered soft, highly polarizable, and more reactive. nih.gov Theoretical calculations for various substituted nitroaromatics provide insight into these relationships, allowing for the rational design of molecules with specific electronic characteristics.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Nitroaniline (2NA) | B3LYP/6-31G(d,p) | -6.19 | -2.11 | 4.08 |

| 4-Methoxy-2-nitroaniline (4M2N) | B3LYP/6-31G(d,p) | -5.78 | -1.95 | 3.83 |

| 4-Nitroaniline (p-NA) | B3LYP/6-31+G(d,p) | -6.42 | -1.93 | 4.49 |

Data for 2NA and 4M2N sourced from a computational study on their molecular structure and hyperpolarizability. nih.gov Data for p-NA sourced from an experimental and theoretical investigation for NLO applications. jchps.com

Non-Linear Optical (NLO) Properties Prediction and Evaluation for Nitroaniline Derivatives

Nitroaniline derivatives are a class of organic molecules that have attracted significant interest for their potential applications in non-linear optics (NLO). jchps.comresearchgate.net Their characteristic push-pull electronic structure, featuring an electron-donating amino group and an electron-accepting nitro group connected by a π-conjugated system, facilitates intramolecular charge transfer. jchps.com This charge transfer is a key factor for high molecular hyperpolarizability, a prerequisite for NLO activity. jchps.comnih.gov

Computational chemistry provides powerful tools for the prediction and evaluation of NLO properties. One of the most important parameters is the first-order hyperpolarizability (β), which quantifies the second-order NLO response of a molecule. nih.gov Quantum chemical calculations, particularly DFT methods, are widely used to compute this property. jchps.complu.mx These theoretical studies allow for the screening of candidate molecules and provide insights into structure-property relationships, guiding the synthesis of new materials with enhanced NLO performance. plu.mxresearchgate.net

For example, para-nitroaniline (p-NA) is a prototypical NLO molecule often used as a benchmark for both experimental and theoretical studies. worldscientific.comresearchgate.net Computational investigations have explored the effect of different DFT functionals and basis sets on the calculated NLO properties of p-NA to establish reliable computational protocols. worldscientific.comresearchgate.net Studies on other derivatives, such as 2-nitroaniline and 4-methoxy-2-nitroaniline, demonstrate how substitutions on the aromatic ring can modulate the NLO response. nih.gov The presence of strong donor and acceptor groups is confirmed to yield a higher NLO response. nih.gov The calculated values for hyperpolarizability suggest that many nitroaniline derivatives could exhibit superior NLO properties compared to standard reference materials like urea. plu.mx

| Compound | Method/Basis Set | β (esu) |

|---|---|---|

| para-Nitroaniline (p-NA) | PBE0/6-311+G** | 9.59 x 10-30 |

| 2-Nitroaniline (2NA) | B3LYP/6-31G(d,p) | 5.04 x 10-30 |

| 4-Methoxy-2-nitroaniline (4M2N) | B3LYP/6-31G(d,p) | 7.78 x 10-30 |

Data for p-NA sourced from a benchmark study on its NLO properties. worldscientific.com Data for 2NA and 4M2N sourced from a DFT study on their hyperpolarizability. nih.gov

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.inrsc.org Understanding these interactions is crucial as they dictate the physical and chemical properties of the material. For nitroaniline derivatives, computational and crystallographic studies reveal how molecules self-assemble into supramolecular architectures. mdpi.com

In the crystals of chlorinated nitroanilines, a variety of non-covalent interactions are observed. Hydrogen bonds, particularly between the amino group (donor) and the nitro group (acceptor) of adjacent molecules (N–H···O), are a common and significant feature. These interactions often link molecules into chains or dimers.

The presence of chlorine atoms introduces the possibility of other specific interactions. Halogen bonding (e.g., C–Cl···O) and other short contacts involving chlorine can play a crucial role in the crystal architecture. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules are frequently observed, contributing to the stability of the crystal lattice. These stacking interactions can be face-to-face or offset. nih.gov

Environmental Transformation and Bioremediation Research Pertaining to Dihalo Nitroanilines

Microbial Degradation Pathways of Nitroanilines

The microbial breakdown of nitroaromatic compounds, including dihalo-nitroanilines, is a key process in their environmental detoxification. Microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon, nitrogen, and energy, or to transform them cometabolically. The degradation pathways are highly dependent on the specific chemical structure of the compound and the prevailing environmental conditions, particularly the availability of oxygen.

Under aerobic conditions, the microbial degradation of nitroanilines is typically initiated by oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols or protocatechuates. nih.gov This initial step increases the reactivity of the aromatic ring, making it susceptible to subsequent ring cleavage.

For halogenated nitroanilines, a common aerobic transformation involves the removal of the nitro group. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1 begins with a flavin-dependent monooxygenase that removes the nitro group to form 4-amino-3-chlorophenol. nih.govsemanticscholar.orgplos.orgdntb.gov.ua This intermediate is then further degraded. Following this initial transformation, aniline (B41778) dioxygenase can be involved in the subsequent steps. nih.govsemanticscholar.orgplos.orgdntb.gov.ua The degradation of 2,6-dichloro-4-nitroaniline (B1670479) has also been studied, with research indicating its susceptibility to microbial metabolism. nih.gov

The general aerobic pathway for many mono and di-nitro-aromatic compounds involves monooxygenase or dioxygenase-based mechanisms. nih.gov The introduction of oxygen atoms destabilizes the aromatic ring, facilitating its cleavage and eventual mineralization to carbon dioxide and water.

Table 1: Aerobic Biotransformation of a Dihalo-nitroaniline Analog

| Initial Compound | Key Enzyme | Initial Metabolite | Reference |

| 2-chloro-4-nitroaniline | Flavin-dependent monooxygenase | 4-amino-3-chlorophenol | nih.govsemanticscholar.orgplos.orgdntb.gov.ua |

In the absence of oxygen, the microbial degradation of nitroaromatics proceeds through reductive pathways. nih.gov The primary target of anaerobic microbial attack is the electron-withdrawing nitro group. This group is sequentially reduced to nitroso, hydroxylamino, and finally amino groups. nih.gov

For dihalo-nitroanilines, this reduction of the nitro group can be followed by reductive dehalogenation, where the halogen substituents are removed from the aromatic ring. Studies on dichloroanilines have shown their transformation to monochloroanilines under anaerobic conditions in pond sediment. nih.govasm.org For example, 3,4-dichloroaniline (B118046) is dechlorinated to 3-chloroaniline. nih.govasm.org In some cases, complete dechlorination to aniline has been observed. nih.gov

A novel initial step in the anaerobic microbial degradation of halogenated anilines is reductive deamination, leading to the formation of dihalobenzene intermediates. researchgate.net The specific intermediates formed depend on the microbial consortium present and the specific isomer of the dihalo-nitroaniline.

Table 2: Anaerobic Biotransformation of Dichloroanilines

| Initial Compound | Transformation | Product | Environment | Reference |

| 3,4-dichloroaniline | Reductive dechlorination | 3-chloroaniline | Pond sediment | nih.govasm.org |

| 2,4-dichloroaniline | Disappearance observed | - | Pond sediment | nih.govasm.org |

| 2,3-dichloroaniline | Reductive dechlorination | Aniline | Enrichment culture | nih.gov |

Several microbial strains have been identified with the ability to degrade halogenated anilines. Rhodococcus species have been shown to be involved in the degradation of both mono- and di-haloanilines. nih.govsemanticscholar.orgplos.orgdntb.gov.uaresearchgate.net For instance, a Rhodococcus sp. strain was found to degrade 3,4-dihaloanilines under nitrate-reducing conditions. researchgate.net

Other bacteria, such as Acinetobacter soli GFJ2, have been shown to degrade 3,4-dichloroaniline. mdpi.com The degradation of 2,6-dichloro-4-nitroaniline has been a subject of study, indicating that specific microbial populations can metabolize this compound. nih.gov The persistence of this fungicide in soil is largely influenced by microbial activity, with more rapid degradation observed in soils with a history of its application, suggesting a buildup of adapted microbial communities. nih.gov

Oxidative and Reductive Transformation Processes of Nitroaryl Compounds

Beyond microbial metabolism, the transformation of nitroaryl compounds in the environment can occur through chemical oxidative and reductive processes. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring.

Reductive processes, such as selective hydrogenation, are a common method for the transformation of halogenated nitroaromatics. researchgate.netacs.org This process typically targets the nitro group, reducing it to an amino group to form haloanilines. researchgate.net A significant challenge in this process is preventing the undesired side-reaction of hydrodehalogenation, where the halogen atoms are also removed. researchgate.net

Oxidative transformations can also occur. The oxidation of aromatic amines can lead to the formation of nitro compounds. acs.orgmdpi.com For instance, arylamines can be oxidized to the corresponding nitroarenes using various oxidizing agents. mdpi.com In environmental settings, strong oxidizing agents can potentially transform substituted anilines.

Persistence and Bioavailability Studies in Environmental Compartments

The persistence of dihalo-nitroanilines in the environment is a key factor in their potential for long-term ecological impact. Chlorinated anilines are generally considered persistent in the environment. nih.gov

Studies on 2,6-dichloro-4-nitroaniline indicate that its persistence in soil is influenced by environmental conditions. In aerobic mineral soils, its half-life can range from 6 to 18 months. nih.gov Conversely, under anaerobic conditions in sandy soils, the half-life is significantly shorter, ranging from 24 to 38 days. nih.gov Field-soil dissipation studies have observed half-lives of 39 to 78 days. nih.gov The mobility of 2,6-dichloro-4-nitroaniline in soil is expected to be low based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 660 to 1100. nih.gov

The bioavailability of these compounds and their residues is another critical aspect. Research on the bioavailability of bioincurred carrot residues of 3,4-dichloroaniline in rats showed that a portion of the residues was bioavailable, though bound residues were significantly less so. nih.gov This suggests that while these compounds can persist in the environment, their uptake by organisms may be limited depending on their association with environmental matrices like soil and plant matter.

Table 3: Environmental Persistence of 2,6-dichloro-4-nitroaniline

| Environmental Compartment | Condition | Half-life | Reference |

| Mineral Soil | Aerobic | 6 to 18 months | nih.gov |

| Sandy Soil | Anaerobic | 24 to 38 days | nih.gov |

| Field Soil | - | 39 to 78 days | nih.gov |

Photolytic Degradation Mechanisms of Halogenated Nitroanilines

Photolysis, or degradation by light, can be a significant transformation pathway for halogenated nitroanilines in the environment, particularly in aquatic systems and on soil surfaces. Compounds containing chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to photolysis. nih.govplos.org 2,6-dichloro-4-nitroaniline absorbs UV light and is therefore potentially susceptible to direct photolysis in sunlight. nih.gov

The mechanism of photolytic degradation can involve the homolytic cleavage of the carbon-halogen bond or transformations involving the nitro group. The photolysis of chlorine can produce reactive species like hydroxyl radicals (˙OH) and chlorine radicals (Cl˙), which can then participate in the degradation of organic compounds. nih.govmdpi.comnsf.govrsc.org These reactive species can lead to the enhanced degradation of contaminants in water. nsf.govrsc.org

Studies on the photodegradation of aniline and chloroanilines have shown that they can be completely degraded in the presence of photocatalysts like titanium dioxide (TiO2). mdpi.com The proposed mechanism involves the generation of hydroxyl radicals that attack the aromatic ring, leading to its eventual breakdown. mdpi.com For 2-chloroaniline, intermediate products such as 2-chlorophenol (B165306) and p-benzoquinone have been identified during TiO2-catalyzed photodegradation. mdpi.com

Enzyme Systems Involved in Halogenated Nitroaniline Degradation

The bioremediation of halogenated nitroanilines, including compounds structurally related to N,N-dichloro-2-nitroaniline, is driven by specific enzyme systems capable of transforming these xenobiotic molecules. Research in this area has primarily focused on identifying and characterizing enzymes that catalyze the removal of nitro groups and halogen substituents from the aromatic ring. While direct enzymatic studies on this compound are not extensively documented in scientific literature, the degradation pathways of analogous compounds, such as other chlorinated nitroanilines, provide significant insights into the potential enzymatic mechanisms involved. The key enzyme families implicated in the degradation of these compounds include monooxygenases, dioxygenases, nitroreductases, and dehalogenases.

Microbial degradation of chlorinated nitroanilines often initiates with an oxidative attack on the aromatic ring. Flavin-dependent monooxygenases have been identified as crucial in the initial steps of aerobic degradation pathways. For instance, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 involves a monooxygenase that hydroxylates the aromatic ring, leading to the removal of the nitro group as nitrite. nih.govplos.org This initial hydroxylation is a critical step that renders the molecule more susceptible to subsequent enzymatic reactions.

Following the initial oxidative step, dioxygenases can be involved in the further degradation of the resulting intermediates. In the case of 2-chloro-4-nitroaniline degradation by Rhodococcus sp. MB-P1, after the initial monooxygenase-catalyzed removal of the nitro group to form 4-amino-3-chlorophenol, an aniline dioxygenase is proposed to be involved in the subsequent transformation. nih.govplos.org Dioxygenases are also central to the degradation of other chloroanilines. For example, the degradation of 3,4-dichloroaniline in Acinetobacter soli strain GFJ2 involves a gene cluster encoding a dioxygenase system that converts 3,4-dichloroaniline to 4,5-dichlorocatechol. mdpi.com

Another critical class of enzymes in the context of nitroaromatic compound degradation is nitroreductases. These enzymes catalyze the reduction of the nitro group (-NO2) to a hydroxylamino (-NHOH) or an amino (-NH2) group. This reduction is a key step in both aerobic and anaerobic degradation pathways and can significantly alter the toxicity and reactivity of the parent compound. While specific studies on this compound are lacking, the action of nitroreductases on various nitroaromatic compounds is well-established. For example, in the degradation of p-nitroaniline, an NADPH-dependent nitroreductase is the first key enzyme in its catabolism. nih.gov

The removal of halogen atoms from the aromatic ring is accomplished by dehalogenases. These enzymes can function through various mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. nih.gov In the degradation of chlorinated anilines, dehalogenation can occur at different stages of the pathway. For instance, in the degradation of 3,4-dichloroaniline by Acinetobacter baylyi strain GFJ2, dehalogenation of an intermediate, 4-chloroaniline, is one of the proposed routes. frontiersin.org The effective removal of chlorine substituents is essential for the complete mineralization of these compounds.

The following tables summarize the key enzyme systems and their roles in the degradation of halogenated nitroanilines, based on research on compounds structurally similar to this compound.

Table 1: Key Enzymes in the Degradation of Chlorinated Nitroanilines

| Enzyme Class | Substrate Example | Organism | Function | Reference |

| Monooxygenase | 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | Nitro group removal via hydroxylation | nih.govplos.org |

| Dioxygenase | 3,4-Dichloroaniline | Acinetobacter soli GFJ2 | Conversion to 4,5-dichlorocatechol | mdpi.com |

| Nitroreductase | p-Nitroaniline | Pseudomonas sp. | Reduction of the nitro group | nih.gov |

| Dehalogenase | 4-Chloroaniline | Acinetobacter baylyi GFJ2 | Removal of chlorine | frontiersin.org |

Table 2: Degradation Products of Enzymatic Transformation of Chlorinated Anilines

| Initial Compound | Enzyme System | Key Intermediate(s) | Final Product(s) | Reference |

| 2-Chloro-4-nitroaniline | Monooxygenase, Dioxygenase | 4-Amino-3-chlorophenol, 6-chlorohydroxyquinol | Mineralization | nih.govplos.org |

| 3,4-Dichloroaniline | Dioxygenase | 4,5-Dichlorocatechol | Ring cleavage products | mdpi.com |

| 3,4-Dichloroaniline | Dehalogenase, Dioxygenase | 4-Chloroaniline, Aniline, Catechol | Ring cleavage products | frontiersin.org |

It is important to note that the specific enzymatic pathway for this compound may involve a combination of these enzymatic activities, and the order of nitro group reduction and dehalogenation can vary depending on the specific enzymes and the environmental conditions. Further research is needed to elucidate the precise enzymatic systems responsible for the degradation of this compound.

Advanced Analytical Methodologies for N,n Dichloro 2 Nitroaniline Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of nitroaniline compounds, providing the necessary separation from potential interferents. Gas and liquid chromatography are the most prevalent techniques, each offering distinct advantages depending on the analyte's properties and the sample matrix.

Gas chromatography is a powerful technique for the determination of aniline (B41778) and its derivatives. epa.gov For compounds like N,N-dichloro-2-nitroaniline, which are thermally stable and semi-volatile, GC offers excellent resolution. The U.S. Environmental Protection Agency (EPA) Method 8131 outlines procedures for aniline derivatives using capillary GC columns. epa.gov The choice of detector is critical for achieving the required sensitivity and selectivity.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for nitrogen-containing compounds, making it well-suited for analyzing anilines and minimizing interference from other compounds in the sample matrix. epa.govepa.gov

Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification and quantification. d-nb.info GC-MS and tandem mass spectrometry (GC-MS/MS) offer high sensitivity and unequivocal mass fragments for confirmation, which is particularly useful for complex matrices or when absolute analyte identification is required. epa.govtandfonline.com

A comparison of GC/MS and GC/MS-MS for analyzing chlorinated anilines in groundwater showed that while GC/MS-MS has a tenfold higher sensitivity, the precision of both methods was similar for quantification in the 1 to 45 µg L−1 range. d-nb.inforesearchgate.net

Table 1: Example Gas Chromatography (GC) Conditions for Aniline Derivative Analysis

| Parameter | Condition | Reference Compound(s) | Source |

|---|---|---|---|

| Instrumentation | GC with Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) | Aniline and derivatives | epa.govepa.gov |

| Primary Column | SE-54 Fused Silica Capillary Column | 2-Nitroaniline (B44862), 4-Nitroaniline, 2,6-Dichloro-4-nitroaniline (B1670479) | epa.gov |

| Alternate Column | SE-30 Fused Silica Capillary Column | Aniline and derivatives | epa.gov |

| Detector | Mass Spectrometry (Single Quadrupole or Tandem MS) | Chlorinated anilines, Methylanilines | d-nb.infotandfonline.com |

| Sample Introduction | Splitless Injection | Aniline and derivatives | epa.gov |

High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used alternative for analyzing nitroaromatic compounds, especially for those that may be thermolabile. thermofisher.com It avoids the need for derivatization that is sometimes required for GC analysis of polar compounds. thermofisher.comchromatographyonline.com

The most common approach involves reversed-phase chromatography. mtc-usa.com

Stationary Phase: C18 columns are frequently employed for the separation of nitroaromatic compounds, including nitroanilines. tandfonline.comtandfonline.comnih.gov Phenyl hydride columns have also been shown to be effective. mtc-usa.com

Mobile Phase: A gradient or isocratic mixture of methanol/water or acetonitrile/water is typically used. tandfonline.comnih.gov For instance, a method for five nitroaniline isomers used an isocratic mobile phase of acetonitrile/water (30/70, v/v). nih.gov

Detection: UV detection is standard, with wavelengths around 254 nm commonly used for nitroaromatic compounds. mtc-usa.comtandfonline.com

HPLC methods can achieve low limits of determination, often in the parts-per-billion (ppb) range, especially when combined with preconcentration techniques. tandfonline.comtandfonline.com

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for Nitroaniline Analysis

| Parameter | Condition | Analyte(s) | Source |

|---|---|---|---|

| Column | Agilent TC-C(18) | 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, 2,6-dinitroaniline | nih.gov |

| Mobile Phase | Acetonitrile/Water (30/70, v/v) | Nitroaniline and Dinitroaniline Isomers | nih.gov |

| Flow Rate | 1.0 mL/min | Nitroaniline and Dinitroaniline Isomers | nih.gov |

| Detection | UV at 225 nm | Nitroaniline and Dinitroaniline Isomers | nih.gov |

| Column | LiChrosorb RP-18 | 17 Nitroaromatic compounds | tandfonline.comtandfonline.com |

| Mobile Phase | Methanol/Water Gradient | 17 Nitroaromatic compounds | tandfonline.comtandfonline.com |

| Detection | UV at 254 nm | 17 Nitroaromatic compounds | tandfonline.comtandfonline.com |

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is not a primary analytical technique for quantification but serves as a crucial sample cleanup step. gilson.com It is particularly effective for removing high-molecular-weight interferences from sample extracts prior to analysis by GC or HPLC. epa.govlabtechus.comazom.com

The principle of GPC is the separation of molecules based on their size in solution. gilson.com When a sample extract is passed through a column packed with porous gel, large molecules such as lipids, proteins, and polymers cannot enter the pores and are eluted first. azom.com Smaller analyte molecules, such as this compound, penetrate the pores, travel a longer path, and elute later. azom.com This process effectively removes matrix components that could otherwise shorten the life of analytical columns and cause instrument downtime. labtechus.comgilson.com GPC cleanup has been validated for aniline and its derivatives to remove high-boiling material that can interfere with chromatographic analysis. epa.gov

Extraction and Sample Preparation Techniques for Nitroanilines

Effective sample preparation is critical for accurate and reliable quantification of trace-level contaminants. The goal is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances. For nitroanilines in complex matrices like wastewater or soil, solid-phase extraction and liquid-liquid extraction are the most common methodologies.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. thermofisher.comnih.gov It has gained favor over traditional liquid-liquid extraction due to its efficiency, lower solvent consumption, and potential for automation. thermofisher.commdpi.com

In a typical SPE procedure for nitroanilines, an aqueous sample is passed through a cartridge containing a solid sorbent. The analytes are retained on the sorbent while other matrix components pass through. The retained analytes are then eluted with a small volume of an organic solvent.

Sorbents: Hydrophile-lipophile balance (HLB) cartridges and C18-based materials are commonly used for extracting nitroaniline isomers from wastewater. tandfonline.comnih.gov

Elution Solvents: A mixture of methanol and acetic acid has been used to elute five different nitroaniline isomers from an Oasis HLB cartridge. nih.gov

On-line SPE: For enhanced sensitivity and automation, SPE can be coupled directly to an HPLC system (on-line SPE-HPLC). chromatographyonline.com This approach fully automates the extraction and analysis process, saves time, and eliminates operator-related variations. thermofisher.comchromatographyonline.com

A study on five nitroaniline isomers in wastewater using Oasis HLB cartridges reported recoveries between 84.6% and 94.0%. nih.gov

Table 3: Solid-Phase Extraction (SPE) Parameters for Nitroaniline Isomers

| Parameter | Condition | Source |

|---|---|---|

| Sorbent | Oasis HLB (Hydrophile-Lipophile Balance) Cartridge | nih.gov |

| Sample | Wastewater | nih.gov |

| Wash Solution | Aqueous solution with 10% acetonitrile and 10% ethyl acetate | nih.gov |

| Elution Solvent | Methanol and Acetic Acid Mixture | nih.gov |

| Average Recovery | 84.6% - 94.0% | nih.gov |

| Relative Standard Deviation | < 4.7% | nih.gov |

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. mdpi.com For the analysis of aniline derivatives in aqueous samples, LLE typically involves extracting the analytes from the water sample into an organic solvent like methylene chloride. epa.govepa.gov The pH of the aqueous sample is often adjusted to optimize the extraction efficiency of the target compounds. epa.gov

While effective, traditional LLE can be labor-intensive and require large volumes of organic solvents. mdpi.com To address these drawbacks, modern miniaturized versions have been developed. Liquid-phase microextraction (LPME) and its variant, solidified floating organic drop microextraction (SFODME), use microliter volumes of solvent, reducing waste and improving enrichment factors. tubitak.gov.tr For instance, a liquid-liquid-liquid microextraction (LLLME) method was developed for determining 3-nitroaniline in water samples, achieving a 148-fold enrichment. nih.gov

Spectrophotometric Determination Methods for Nitroaniline Isomers and Derivatives

Spectrophotometry remains a widely used technique for the determination of nitroaniline isomers and their derivatives due to its simplicity, cost-effectiveness, and reliability. researchgate.net These methods are typically based on the principle that molecules absorb light at specific wavelengths in the ultraviolet-visible (UV-Vis) range. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution.

The simultaneous determination of nitroaniline isomers in mixtures can be challenging due to significant spectral overlap. nih.govresearchgate.net To overcome this, various chemometric approaches, such as partial least squares (PLS) and orthogonal signal correction (OSC), are employed to resolve the complex spectra and enable accurate quantification of individual isomers. nih.govresearchgate.net For instance, a study demonstrated the successful simultaneous determination of m-nitroaniline, o-nitroaniline, and p-nitroaniline in the 200-500 nm range using an OSC-PLS model, which improved the root mean square error of prediction (RMSEP) compared to PLS alone. nih.gov

Another approach involves diazotization and coupling reactions to form colored azo-dyes, which can then be measured spectrophotometrically. zenodo.org For example, nitroanilines can be diazotized and coupled with phloroglucinol to produce dyes with distinct absorption maxima, allowing for their quantification. zenodo.org

Preconcentration techniques like cloud point extraction can be coupled with spectrophotometry to enhance the detection limits for trace amounts of nitroaniline isomers in environmental samples. nih.gov This method utilizes a surfactant, such as Triton X-100, to extract the analytes from a large volume of aqueous solution into a small, surfactant-rich phase, thereby concentrating them before spectrophotometric analysis. nih.gov

High-performance liquid chromatography (HPLC) with UV detection is another powerful technique for separating and quantifying nitroaniline isomers and derivatives. thermofisher.comnih.gov This method offers excellent separation of isomers, and when combined with solid-phase extraction (SPE), it provides a sensitive and reliable way to determine these compounds in complex matrices like wastewater. thermofisher.comnih.gov

Table 1: Spectrophotometric Determination of Nitroaniline Isomers

| Analyte | Method | Wavelength Range/λmax | Detection Limit | Reference |

|---|---|---|---|---|

| m-, o-, p-nitroaniline | OSC-PLS | 200-500 nm | 0.2692-0.6567 (RMSEP, µg/mL) | nih.gov |

| m-, o-, p-nitroaniline | Cloud Point Extraction | Not Specified | 0.05-0.08 µg/mL | nih.gov |

| m-, o-, p-nitroaniline | Diazotization with Phloroglucinol | Not Specified | Not Specified | zenodo.org |

Advanced Detection Modalities

A highly innovative and sensitive method for detecting specific pesticides like 2,6-dichloro-4-nitroaniline (DCN) involves the use of luminescent high-nuclear metal nanoclusters. nih.govrsc.org A specific 56-metal Cadmium(II)-Samarium(III) nanocluster has been synthesized that exhibits a rapid, triple-emissive response to the presence of DCN. nih.govrsc.org

This detection mechanism is based on luminescence quenching. The nanocluster displays three distinct emission peaks: one from the ligand center in the visible range (460 nm) and two from the Sm(III) ion, one in the visible (645 nm) and one in the near-infrared (NIR) range (945 nm). rsc.org When DCN is introduced, it decreases the intensity of all three emission peaks. rsc.org This quenching effect is attributed to the competitive absorption of light energy and a photoinduced electron transfer (PET) process between the nanocluster and the DCN molecule. rsc.org

The triple-emissive nature of this sensor provides a more reliable and robust detection system. The relationship between the emission intensity and the concentration of DCN can be described by the Stern-Volmer equation. rsc.org A combined function of the intensity changes at all three wavelengths provides a quantitative measure of the DCN concentration. rsc.org This method has demonstrated high sensitivity and selectivity, with limits of detection (LODs) ranging from 0.95 µM to 2.81 µM, and has been successfully applied to quantify DCN in fruit extracts. nih.govrsc.org

Table 2: Performance of Triple-Emissive Cd(II)-Sm(III) Nanocluster for DCN Detection

| Emission Wavelength | Quenching Constant (Ksv) | Limit of Detection (LOD) |

|---|---|---|

| 460 nm (Ligand-centered) | 1.07 × 10⁴ M⁻¹ | 2.81 µM |

| 645 nm (Sm(III)) | 5.19 × 10⁴ M⁻¹ | 0.95 µM |

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of aromatic compounds, including nitroanilines. nih.govscispace.com These techniques are based on measuring the current or potential changes that occur during the electrochemical oxidation or reduction of the target analyte at an electrode surface.

Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of detection. For instance, a glassy carbon electrode modified with an electropolymerized graphene-nafion film has been used for the simultaneous analysis of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. nih.gov This modified electrode exhibited a linear response in the concentration range of 0.05-0.60 µg/mL with a low detection limit of approximately 0.022 µg/mL for all three isomers. nih.gov

Other modifications, such as using a carbon paste electrode modified with chitosan, have also proven effective for the sensitive detection of 4-nitroaniline. nih.gov Using differential pulse voltammetry (DPV), this sensor achieved a detection limit of 93.4 nM. nih.gov The modification of electrode surfaces with materials like silver particles or novel composites can significantly improve the electrocatalytic performance towards the reduction of nitroaromatic compounds, leading to lower detection limits. researchgate.net

The mechanism of detection typically involves the electrochemical reduction of the nitro group (-NO₂) on the aromatic ring. The potential at which this reduction occurs can be used for qualitative identification, while the peak current is proportional to the concentration of the analyte. researchgate.netijraset.com Theoretical approaches, such as Density Functional Theory (DFT), are also being used to design and understand the sensing capabilities of novel materials, like carbon nitride sheets (C₅N₂), for the detection of nitroaromatic compounds. rsc.orgrsc.org

Table 3: Comparison of Electrochemical Methods for Nitroaniline Detection

| Analyte(s) | Electrode | Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 2-, 3-, 4-Nitroaniline | Poly-DHCBAQS/graphene-nafion/GCE | DPV | 0.05-0.60 µg/mL | ~0.022 µg/mL | nih.gov |

| 4-Nitroaniline | Chitosan modified Carbon Paste Electrode | DPV | 0.1 µM - 0.1 mM | 93.4 nM | nih.gov |

Q & A